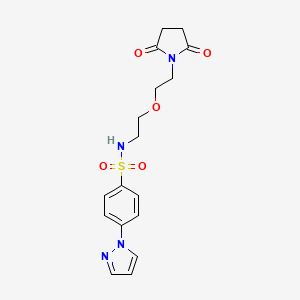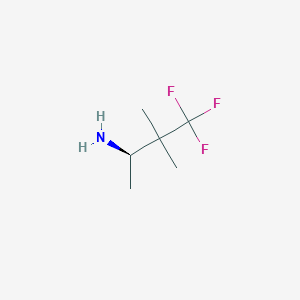
(2R)-4,4,4-Trifluoro-3,3-dimethylbutan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4,4,4-Trifluoro-3,3-dimethylbutan-2-amine is a chemical compound that belongs to the family of amines. It is commonly known as TFDMB or 2,2,2-Trifluoro-N-(2,2-dimethylpropyl) propan-1-amine. TFDMB is a colorless liquid that is soluble in water and has a pungent odor. This chemical compound has gained attention in scientific research due to its unique properties and potential applications in various fields.
科学研究应用
TFDMB has been widely studied for its potential applications in various scientific fields. One of the significant applications of TFDMB is in the synthesis of pharmaceuticals. TFDMB is used as a building block in the synthesis of drugs such as antiviral agents, anti-inflammatory drugs, and anti-cancer drugs. It is also used in the synthesis of agrochemicals, dyes, and polymers.
作用机制
TFDMB acts as a ligand for various receptors in the human body, including the adrenergic receptor and the serotonin receptor. It also inhibits the activity of certain enzymes such as monoamine oxidase. These mechanisms of action make TFDMB a potential candidate for the development of drugs that target these receptors and enzymes.
Biochemical and Physiological Effects:
TFDMB has been shown to have various biochemical and physiological effects. Studies have shown that TFDMB has anti-inflammatory and analgesic effects. It also has antiviral properties and has been shown to inhibit the replication of certain viruses. TFDMB has been shown to have anxiolytic effects and has been studied for its potential use in the treatment of anxiety disorders.
实验室实验的优点和局限性
One of the advantages of using TFDMB in lab experiments is its high purity and stability. TFDMB is also readily available and easy to synthesize. However, TFDMB has some limitations in lab experiments. It has a low boiling point and is highly volatile, which makes it difficult to handle. It is also highly reactive and can react with other chemicals in the lab.
未来方向
There are several future directions for the research of TFDMB. One potential direction is the development of new drugs that target the adrenergic and serotonin receptors. TFDMB could also be used in the development of new anti-inflammatory and analgesic drugs. Further research could also investigate the potential use of TFDMB in the treatment of anxiety disorders and other psychiatric conditions. Additionally, research could focus on improving the synthesis method of TFDMB to increase its yield and purity.
Conclusion:
In conclusion, TFDMB is a unique chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is efficient, and it has been shown to have various biochemical and physiological effects. TFDMB has several advantages and limitations in lab experiments, and there are several future directions for its research. Overall, TFDMB has the potential to contribute significantly to the development of new drugs and other scientific applications.
合成方法
The synthesis of TFDMB involves the reaction between 2,2,2-trifluoroacetamide and 2,2-dimethylpropan-1-amine in the presence of a base catalyst. The reaction takes place in a solvent such as acetonitrile or methanol at a temperature of 50-60°C. The product is then purified by distillation or chromatography. This method of synthesis is efficient and yields high-quality TFDMB.
属性
IUPAC Name |
(2R)-4,4,4-trifluoro-3,3-dimethylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-4(10)5(2,3)6(7,8)9/h4H,10H2,1-3H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPSKCNKELIRAU-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4,4,4-Trifluoro-3,3-dimethylbutan-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

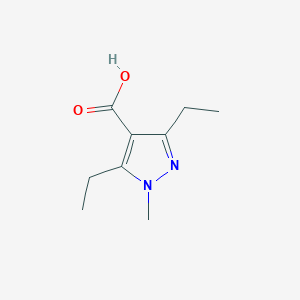
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2974752.png)
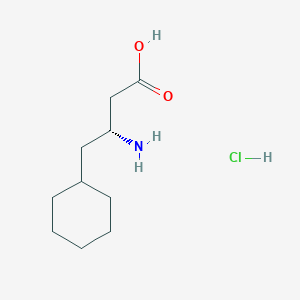
![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2974754.png)
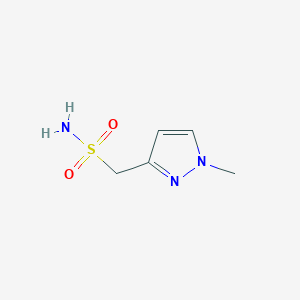
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2974757.png)
![(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2974758.png)

![ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2974760.png)
![N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2974761.png)
![5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2974762.png)


